

# How to improve Faradaic efficiency for electrochemical ammonia production

Author: BenchChem Technical Support Team. Date: December 2025

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# Technical Support Center: Electrochemical Ammonia Production

Welcome to the technical support center for electrochemical **ammonia** production. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to help you improve your Faradaic efficiency and achieve reliable, reproducible results.

# Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Faradaic efficiency for **ammonia** production is very low. What are the most likely causes?

A1: Low Faradaic efficiency (FE) is a common challenge in electrochemical nitrogen reduction (NRR). The primary cause is the competing hydrogen evolution reaction (HER), which is often more kinetically and thermodynamically favorable in aqueous electrolytes.[1][2] Other contributing factors can include:

• Suboptimal Catalyst: The catalyst may have poor selectivity for N2 adsorption and activation.

## Troubleshooting & Optimization





- Inefficient Electron Transfer: Poor conductivity or catalyst support interaction can hinder electron delivery for the NRR.
- Proton Oversupply: High proton concentration at the electrode surface will favor the HER.[3]
- Low N<sub>2</sub> Concentration: Poor N<sub>2</sub> solubility and mass transport to the catalyst surface can limit the NRR rate.
- Catalyst Degradation: The catalyst may not be stable under the applied electrochemical conditions.

Q2: How can I effectively suppress the competing Hydrogen Evolution Reaction (HER)?

A2: Suppressing the HER is crucial for improving FE. Several strategies can be employed:

- Catalyst Design:
  - Utilize materials with low hydrogen binding energy. For example, gold (Au) nanoparticles with high-index facets have been shown to hinder the adsorption of competing hydrogen evolution intermediates.[4]
  - Create a hydrophobic surface on your catalyst to repel protons. This can be achieved through surface functionalization, such as using fluorine atoms.[3]
  - Employ single-atom catalysts (SACs) which can suppress HER due to ensemble effects.
    [5][6]
- Electrolyte Engineering:
  - Use aprotic or non-aqueous electrolytes: Ionic liquids or fluorinated solvents can limit proton availability.[7][8]
  - "Water-in-salt" electrolytes: High salt concentrations reduce the activity of water, thereby limiting the primary proton source.
  - Optimize pH: While counterintuitive, both acidic and alkaline media are being explored to find optimal windows where NRR is favored over HER.



- Physical Barriers:
  - Apply a hydrophobic protection layer, such as a polymer coating, on the catalyst surface.

Q3: What are the key considerations for choosing a catalyst for NRR?

A3: The ideal catalyst should exhibit high selectivity, activity, and stability. Key considerations include:

- N₂ Adsorption and Activation: The catalyst must be able to bind the inert N₂ molecule and weaken the strong N≡N triple bond. Transition metals like iron, molybdenum, and ruthenium are known for this.
- HER Suppression: As discussed in Q2, the catalyst should have a low affinity for hydrogen adsorption.
- Conductivity and Support: The catalyst should have good electrical conductivity and be welldispersed on a conductive support to ensure efficient electron transfer. Carbon-based materials are common supports.
- Structural Properties: Nanostructuring, creating high-index facets, and introducing defects can create more active sites for NRR.[4][9][10]
- Stability: The catalyst must remain structurally and chemically stable under the reaction conditions for long-term operation.

Q4: How does the choice of electrolyte impact Faradaic efficiency?

A4: The electrolyte plays a critical role in determining the availability of protons and the solubility of nitrogen.

Aqueous Electrolytes: These are common due to their high conductivity and low cost.
 However, the high concentration of water makes the HER a significant competing reaction.
 [11]



- Non-aqueous/Aprotic Electrolytes: These can significantly suppress the HER by limiting the proton source.[7][8][11] Ionic liquids, for instance, can also offer higher N<sub>2</sub> solubility.[8]
- "Water-in-Salt" Electrolytes: By creating a scenario where there are more salt ions than water molecules, the availability of "free" water for the HER is drastically reduced.
- pH: The pH of the electrolyte can influence the reaction mechanism and the surface chemistry of the catalyst.[12]

Q5: My ammonia yield is high, but my Faradaic efficiency is still low. What does this indicate?

A5: This scenario suggests that while your catalyst is active for NRR, a significant portion of the electrical current is still being consumed by the competing HER. To address this, focus on strategies to improve selectivity, as outlined in Q2. It is also important to ensure accurate quantification of both **ammonia** and hydrogen to correctly calculate the FE for each product.

Q6: Can I use nitrate (NO<sub>3</sub><sup>-</sup>) as a nitrogen source instead of N<sub>2</sub>?

A6: Yes, the electrochemical nitrate reduction reaction (NO₃¬RR) is a promising alternative to NRR. The N=O bond in nitrate is weaker than the N≡N bond in dinitrogen, making it a thermodynamically and kinetically more favorable pathway for **ammonia** synthesis.[13] This can lead to higher FEs and **ammonia** yield rates under milder conditions. Copper-based catalysts have been widely investigated for this reaction.[14]

## **Quantitative Data Summary**

The following tables summarize the performance of various catalysts and electrolytes for electrochemical **ammonia** production, providing a comparative overview of reported Faradaic efficiencies and **ammonia** yield rates.

Table 1: Performance of Various Catalysts for N2 Reduction



Catalyst	Electrolyte	Applied Potential (V vs. RHE)	Max. Faradaic Efficiency (%)	Max. NH₃ Yield Rate (μg h <sup>-1</sup> cm <sup>-2</sup> )
CuSnAu@NF	0.1 M HCl	-0.15	60.88	19.66
High-index faceted AuNPs	0.1 M Li <sub>2</sub> SO <sub>4</sub>	-0.3	73.32	9.22
Single-atom Fe on N-doped C	0.1 M KOH	0	56.55	7.48 (μg h <sup>-1</sup> mg <sup>-1</sup> )
α-Fe nanorods	Aprotic fluorinated solvent–ionic liquid	-0.65 (vs. NHE)	~32	2.35 x 10 <sup>-11</sup> (mol s <sup>-1</sup> cm <sup>-2</sup> )
Pt:Ru (1:1) alloy	CaBr <sub>2</sub> /MgBr <sub>2</sub> "Water-in-salt"	-0.15	13.72	80.52

Table 2: Impact of Electrolyte on Faradaic Efficiency

Electrolyte Type	Key Advantage	Reported Max. FE (%)
Aqueous (e.g., 0.1 M KOH)	High conductivity, low cost	56.55
Aprotic (e.g., Ionic Liquid mixture)	Suppresses HER, high N₂ solubility	~60
"Water-in-salt" (e.g., CaBr <sub>2</sub> )	Reduces water activity	13.72
Hybrid (e.g., THF with controlled water)	Balances proton availability	27.9

## **Experimental Protocols**

Protocol 1: General Electrochemical N2 Reduction Experiment

• Electrochemical Cell Setup:



- A two-compartment H-type cell separated by a proton exchange membrane (e.g., Nafion)
  is commonly used to prevent the oxidation of produced ammonia at the anode.
- Working Electrode: The catalyst material deposited on a conductive substrate (e.g., carbon paper).
- Counter Electrode: A platinum foil or mesh.
- Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE), calibrated against the reversible hydrogen electrode (RHE).

#### Electrolyte Preparation:

- Prepare the desired electrolyte (e.g., 0.1 M KOH, 0.1 M Li<sub>2</sub>SO<sub>4</sub>) using high-purity water and reagents.
- Purge the electrolyte with high-purity N<sub>2</sub> gas for at least 30 minutes before the experiment to ensure N<sub>2</sub> saturation.

#### Electrolysis:

- Perform chronoamperometry or potentiostatic electrolysis at a constant potential for a set duration (e.g., 2 hours).
- Continuously bubble N<sub>2</sub> gas through the cathodic compartment during the experiment.

#### Ammonia Quantification:

- After electrolysis, collect the electrolyte from the cathodic compartment.
- Use the indophenol blue method or an ammonia-selective electrode to determine the concentration of produced ammonia. A UV-Vis spectrophotometer is typically used for the indophenol blue method.

#### Faradaic Efficiency Calculation:

• The Faradaic efficiency for **ammonia** is calculated using the following equation:  $FE_NH_3$  (%) = (3 \* F \* C NH<sub>3</sub> \* V) / (M NH<sub>3</sub> \* Q) \* 100 Where:



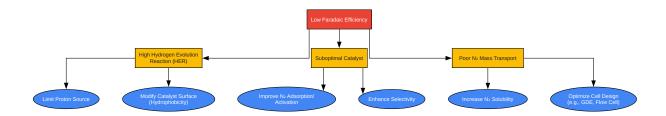
- F is the Faraday constant (96485 C/mol)
- C\_NH<sub>3</sub> is the measured concentration of **ammonia** (g/L)
- V is the volume of the electrolyte in the cathodic compartment (L)
- M\_NH₃ is the molar mass of ammonia (17.031 g/mol )
- Q is the total charge passed during electrolysis (C)

Protocol 2: Isotopic Labeling Experiment with <sup>15</sup>N<sub>2</sub>

To confirm that the produced **ammonia** originates from the N<sub>2</sub> feed gas and not from potential contaminants, an isotopic labeling experiment is essential.

- Follow the general procedure outlined in Protocol 1.
- Instead of standard N<sub>2</sub>, use high-purity <sup>15</sup>N<sub>2</sub> as the feed gas.
- After electrolysis, analyze the electrolyte using <sup>1</sup>H Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectroscopy.
- The presence of a doublet coupling for <sup>15</sup>NH<sub>4</sub>+ in the <sup>1</sup>H NMR spectrum confirms that the ammonia was produced from the <sup>15</sup>N<sub>2</sub> gas.[15][16]

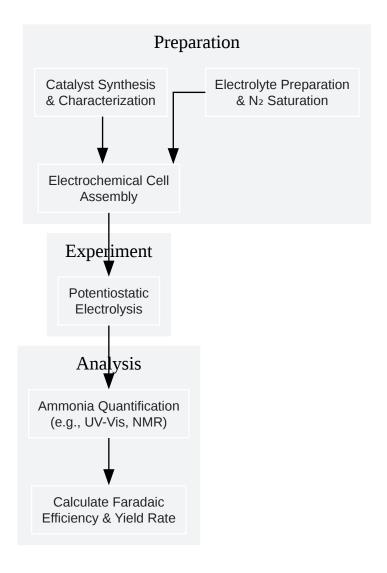
## **Visualizations**





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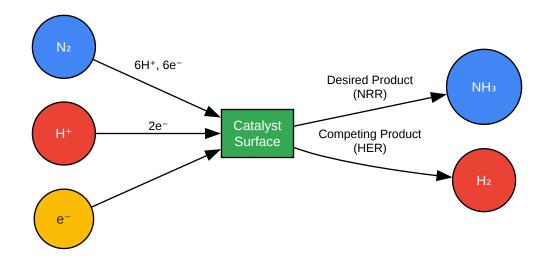
Caption: Troubleshooting flowchart for low Faradaic efficiency.



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Caption: General experimental workflow for NRR.





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Caption: The competition between NRR and HER at the catalyst surface.

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- To cite this document: BenchChem. [How to improve Faradaic efficiency for electrochemical ammonia production]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221849#how-to-improve-faradaic-efficiency-for-electrochemical-ammonia-production]

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